2,5-Dichlorobenzenediazonium tetrafluoroborate

Thermal stability Balz–Schiemann reaction Process safety

2,5-Dichlorobenzenediazonium tetrafluoroborate (CAS 398-69-6) is a purpose-selected aryldiazonium salt offering both bench stability and reliable thermal decomposition via the Balz–Schiemann pathway to yield 2,5-dichlorofluorobenzene. The 2,5-dichloro substitution pattern defines its reactivity in Pd-catalyzed cross-couplings and azo dye synthesis, while the tetrafluoroborate counterion ensures superior stability over hexafluorophosphate or chloride salts. This compound is the key diazonium intermediate in a patented process for the dicamba precursor, 2,5-dichlorophenol. For researchers and agrochemical manufacturers, this specific regioisomer eliminates process re-engineering and guarantees reproducible results.

Molecular Formula C6H3BCl2F4N2
Molecular Weight 260.81 g/mol
CAS No. 398-69-6
Cat. No. B1610767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichlorobenzenediazonium tetrafluoroborate
CAS398-69-6
Molecular FormulaC6H3BCl2F4N2
Molecular Weight260.81 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.C1=CC(=C(C=C1Cl)[N+]#N)Cl
InChIInChI=1S/C6H3Cl2N2.BF4/c7-4-1-2-5(8)6(3-4)10-9;2-1(3,4)5/h1-3H;/q+1;-1
InChIKeyWGFJSVKFPRUHOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichlorobenzenediazonium tetrafluoroborate (CAS 398-69-6) as a Solid Diazonium Reagent for Organic Synthesis


2,5-Dichlorobenzenediazonium tetrafluoroborate (CAS 398-69-6) is an aryldiazonium salt with molecular formula C₆H₃BCl₂F₄N₂ and molecular weight 260.812 Da . The compound belongs to the class of tetrafluoroborate-stabilized benzenediazonium salts, which are isolable solids that undergo thermal decomposition via the Balz–Schiemann pathway to yield aryl fluorides and participate in palladium-catalyzed cross-coupling reactions [1]. The 2,5-dichloro substitution pattern defines its reactivity profile as an electrophilic arylating agent.

Why 2,5-Dichlorobenzenediazonium tetrafluoroborate (398-69-6) Cannot Be Replaced with Other Dichloro- or Tetrafluoroborate Diazonium Salts


Replacement of 2,5-dichlorobenzenediazonium tetrafluoroborate with other dichlorobenzenediazonium regioisomers or with alternative counterions is not chemically equivalent. The 2,5-dichloro substitution pattern determines both the electrophilicity of the diazonium cation and the regiochemistry of subsequent aryl substitution products [1]. Studies on arenediazonium tetrafluoroborates demonstrate that thermal solvolysis kinetics vary substantially with ring substitution: 4-Cl, 4-F, 4-NO₂, and 4-MeO substituted analogs proved too unreactive for kinetic investigation compared to more labile substrates [2]. Additionally, counterion identity critically affects stability—tetrafluoroborate salts exhibit superior stability relative to hexafluorophosphates [3], while chloride salts are dangerously explosive [4]. The specific 2,5-dichloro-tetrafluoroborate combination is purpose-selected for synthetic routes requiring this precise substitution pattern with bench-stable handling properties.

Quantitative Differentiation of 2,5-Dichlorobenzenediazonium tetrafluoroborate (398-69-6) for Scientific Procurement Decisions


Thermal Stability Onset: 2,5-Dichlorobenzenediazonium tetrafluoroborate Demonstrates 110°C Decomposition Threshold

2,5-Dichlorobenzenediazonium tetrafluoroborate exhibits a thermal stability onset temperature (T_onset) of 110°C, establishing a quantifiable safety margin for handling and storage relative to other structurally related diazonium tetrafluoroborates . Thermal decomposition proceeds via the Balz–Schiemann pathway to yield 2,5-dichlorofluorobenzene, nitrogen gas, and boron trifluoride .

Thermal stability Balz–Schiemann reaction Process safety

High Diazotization Conversion Efficiency in 2,5-Dichloroaniline Processing for Dicamba Intermediate Synthesis

A process patent (US 9,878,978) discloses that excellent conversions of 2,5-dichloroaniline to the corresponding 2,5-dichlorobenzenediazonium species have been achieved using an organic acid/sulfuric acid reaction medium [1]. The 2,5-dichlorobenzenediazonium intermediate is subsequently converted to 2,5-dichlorophenol, a key intermediate in dicamba herbicide manufacture [1].

Diazotization yield Agrochemical intermediate Process chemistry

Tetrafluoroborate Counterion Confers Bench Stability Relative to Chloride Diazonium Salts

Aryldiazonium tetrafluoroborates, including the 2,5-dichloro derivative, are isolable solids that can be handled on the bench, in contrast to the corresponding chloride salts [1]. Phenyldiazonium chloride is dangerously explosive, whereas benzenediazonium tetrafluoroborate is easily handled [1]. Literature reports that aryl diazonium tetrafluoroborates stored at −20°C remain stable for more than three years without noticeable decomposition by ¹H NMR [2].

Counterion stability Explosion hazard Handling safety

2,5-Dichloro Substitution Enables Direct Balz–Schiemann Fluorination to 2,5-Dichlorofluorobenzene

Thermal decomposition of 2,5-dichlorobenzenediazonium tetrafluoroborate proceeds via the Balz–Schiemann pathway to yield 2,5-dichlorofluorobenzene [1]. This transformation requires no copper catalyst, distinguishing it from Sandmeyer-type halogenations to aryl chlorides or aryl bromides [2]. The Balz–Schiemann reaction is a traditional route to fluorobenzene and related derivatives including 4-fluorobenzoic acid [2].

Balz–Schiemann reaction Aryl fluoride synthesis Fluorination

Differential Reactivity of Ortho-Substituted Arenediazonium Salts in Heck-Type Arylation

Heck reactions of ortho-substituted arenediazonium salts demonstrate critical electronic effects distinct from para-substituted analogs [1]. The 2,5-dichloro substitution pattern places chlorine substituents ortho and meta to the diazonium group, creating unique steric and electronic constraints that modulate palladium-catalyzed cross-coupling reactivity. Heck–Matsuda arylations using arenediazonium tetrafluoroborates constitute an effective strategy for synthesizing functionalized olefins [2].

Heck–Matsuda arylation Palladium catalysis Ortho-substituent effects

High-Value Application Scenarios for 2,5-Dichlorobenzenediazonium tetrafluoroborate (398-69-6) Based on Documented Evidence


Industrial Synthesis of Dicamba Herbicide Intermediate (2,5-Dichlorophenol)

2,5-Dichlorobenzenediazonium tetrafluoroborate is the key diazonium intermediate in the patented process for converting 2,5-dichloroaniline to 2,5-dichlorophenol, a critical precursor to the herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid) [1]. The patented process achieves excellent diazotization conversions using an organic acid/sulfuric acid medium [1], representing an industrially validated application with established commercial significance in agrochemical manufacturing.

Catalyst-Free Synthesis of 2,5-Dichlorofluorobenzene via Balz–Schiemann Thermal Decomposition

This compound serves as a direct precursor to 2,5-dichlorofluorobenzene through thermal decomposition via the Balz–Schiemann pathway, requiring no copper catalyst and generating nitrogen and boron trifluoride as byproducts [2]. The 2,5-dichlorofluorophenyl moiety is a valuable fluorinated aromatic building block for pharmaceutical and agrochemical intermediates.

Ortho-Substituted Aryl Donor in Palladium-Catalyzed Heck–Matsuda Cross-Coupling

The 2,5-dichloro substitution pattern provides distinct steric and electronic characteristics in palladium-catalyzed Heck–Matsuda arylations compared to para-substituted analogs [3]. Arenediazonium tetrafluoroborates are effective arylating agents for synthesizing functionalized olefins [4], making this compound suitable for constructing ortho-substituted biaryl and styryl architectures.

Precursor to Fast Scarlet GG Azo Dyes via Electrophilic Coupling

2,5-Dichlorobenzenediazonium is documented under the alternative name Fast Scarlet GG Salt and participates in azo coupling reactions with naphthol derivatives (e.g., coupling components AS, AS-D, AS-OL for scarlet shades; AS-G, AS-L4G for yellow shades) . The compound exhibits strong coupling capability, enabling the preparation of dichloro-substituted azo dyes with specific coloristic properties.

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